molecular formula C7H13BrO B14013360 7-Bromoheptan-3-one

7-Bromoheptan-3-one

Cat. No.: B14013360
M. Wt: 193.08 g/mol
InChI Key: KHSRQYUBJCVZPX-UHFFFAOYSA-N
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Description

7-Bromoheptan-3-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the seventh carbon of a heptanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptan-3-one typically involves the bromination of heptan-3-one. One common method is the reaction of heptan-3-one with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoheptan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of heptan-3-one derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products:

    Substitution: Heptan-3-one derivatives with different functional groups.

    Reduction: 7-Bromoheptan-3-ol.

    Oxidation: 7-Bromoheptanoic acid.

Scientific Research Applications

7-Bromoheptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoheptan-3-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its bromine atom can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

  • 1-Bromoheptan-5-one
  • 7-Bromo-3-heptanone
  • 1-Bromo-5-heptanone

Comparison: 7-Bromoheptan-3-one is unique due to its specific bromination position and ketone functionalityFor instance, the position of the bromine atom influences the compound’s reactivity in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

7-bromoheptan-3-one

InChI

InChI=1S/C7H13BrO/c1-2-7(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

KHSRQYUBJCVZPX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCBr

Origin of Product

United States

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